2-ETHYL-5-(4-METHOXYBENZOYL)-1-METHYLIMIDAZOLE
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Overview
Description
2-ETHYL-5-(4-METHOXYBENZOYL)-1-METHYLIMIDAZOLE is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an ethyl group at position 2, a methoxybenzoyl group at position 5, and a methyl group at position 1 of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-5-(4-METHOXYBENZOYL)-1-METHYLIMIDAZOLE typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the ethyl group: Ethylation can be performed using ethyl iodide in the presence of a base such as potassium carbonate.
Introduction of the methoxybenzoyl group: This step involves the acylation of the imidazole ring with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methylation: The final step is the methylation of the nitrogen atom at position 1, which can be achieved using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-5-(4-METHOXYBENZOYL)-1-METHYLIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-ETHYL-5-(4-METHOXYBENZOYL)-1-METHYLIMIDAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-ETHYL-5-(4-METHOXYBENZOYL)-1-METHYLIMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-ETHYL-4-(4-METHOXYBENZOYL)-1-METHYLIMIDAZOLE
- 2-ETHYL-5-(4-METHOXYBENZOYL)-1-ETHYLIMIDAZOLE
- 2-METHYL-5-(4-METHOXYBENZOYL)-1-METHYLIMIDAZOLE
Uniqueness
2-ETHYL-5-(4-METHOXYBENZOYL)-1-METHYLIMIDAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzoyl group at position 5 enhances its lipophilicity and potential for membrane permeability, while the ethyl and methyl groups at positions 2 and 1, respectively, influence its steric and electronic characteristics.
Properties
IUPAC Name |
(2-ethyl-3-methylimidazol-4-yl)-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-13-15-9-12(16(13)2)14(17)10-5-7-11(18-3)8-6-10/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMABFXPYWLOLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1C)C(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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